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Introduction

Nystatin, a polyene macrolide antibiotic produced by the Gram-positive bacterium
Streptomyces noursei, remains a crucial agent in the treatment of fungal infections. Its efficacy
lies in its ability to bind to ergosterol, a key component of fungal cell membranes, leading to the
formation of pores and subsequent cell death. The complex structure of nystatin, consisting of
a 38-membered macrolactone ring decorated with a deoxysugar moiety, mycosamine, is a
testament to the intricate biosynthetic machinery of its producer organism. Understanding the
nystatin biosynthesis pathway is paramount for endeavors in strain improvement, yield
optimization, and the generation of novel, potentially more effective and less toxic antifungal
agents through metabolic engineering. This technical guide provides an in-depth exploration of
the core aspects of nystatin biosynthesis in Streptomyces noursei, presenting key data,
experimental methodologies, and visual representations of the underlying biochemical
processes.

The Nystatin Biosynthetic Gene Cluster

The genetic blueprint for nystatin production in Streptomyces noursei ATCC 11455 is
encapsulated within a large, contiguous gene cluster spanning approximately 123.6 kilobase
pairs of the bacterial chromosome.[1][2] This cluster orchestrates the coordinated expression of
all the enzymatic machinery required for the synthesis of the nystatin molecule. The key
components of this cluster include genes encoding the polyketide synthase (PKS) multienzyme

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1249465?utm_src=pdf-interest
https://www.benchchem.com/product/b1249465?utm_src=pdf-body
https://www.benchchem.com/product/b1249465?utm_src=pdf-body
https://www.benchchem.com/product/b1249465?utm_src=pdf-body
https://www.benchchem.com/product/b1249465?utm_src=pdf-body
https://www.benchchem.com/product/b1249465?utm_src=pdf-body
https://www.benchchem.com/product/b1249465?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11328516/
https://pubmed.ncbi.nlm.nih.gov/10873841/
https://www.benchchem.com/product/b1249465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

complex, post-PKS modifying enzymes, enzymes for the biosynthesis and attachment of the

mycosamine sugar, and regulatory proteins that control the expression of the entire pathway.

Table 1: Key Genes and Enzymes in the Nystatin Biosynthetic Pathway

Gene(s)

Enzyme(s)

Function

nysA, nysB, nysC, nysl, nysJ,

Nystatin Polyketide Synthase

Assembly of the 38-membered

polyketide macrolactone ring

nysK (PKS) from acetate and propionate
precursors.
Post-PKS modification of the
Cytochrome P450 o )
nysL, nysN macrolactone ring, including

Monooxygenases

hydroxylation.

nysDI, nysDII, nysDIII

Glycosyltransferase,
Aminotransferase, GDP-

mannose dehydratase

Biosynthesis of the
deoxysugar mycosamine and
its attachment to the

macrolactone ring.

nysRI, nysRIl, nysRIIl, nysRIV

Regulatory Proteins

Control and regulation of the
expression of the nystatin

biosynthetic genes.

nysG, nysH

ABC Transporter Proteins

Efflux of nystatin and its

intermediates out of the cell.

The Polyketide Synthase (PKS) Pathway:
Assembling the Macrolactone Core

The backbone of the nystatin molecule is a 38-membered macrolactone ring, a product of a

type | modular polyketide synthase (PKS). This remarkable enzymatic assembly line is

encoded by six genes: nysA, nysB, nysC, nysl, nysJ, and nysK. The PKS is organized into a

series of modules, each responsible for the addition and modification of a specific building

block. The biosynthesis is initiated by a loading module that primes the PKS with a starter unit,

followed by a succession of extension modules that incorporate either malonyl-CoA or

methylmalonyl-CoA, leading to the stepwise elongation of the polyketide chain. Within each
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module, a set of enzymatic domains (ketosynthase, acyltransferase, ketoreductase,
dehydratase, and enoylreductase) dictates the chemical structure of the growing chain. The
process culminates with the release and cyclization of the full-length polyketide chain into the
characteristic macrolactone ring.

Post-PKS Modifications and Mycosamine
Biosynthesis

Following the formation of the macrolactone ring, a series of tailoring reactions occur to yield
the final nystatin molecule. These post-PKS modifications are primarily catalyzed by
cytochrome P450 monooxygenases, encoded by the nysL and nysN genes. These enzymes
are responsible for introducing hydroxyl groups at specific positions on the polyketide
backbone, which are crucial for the biological activity of nystatin.

A key feature of the nystatin molecule is the attachment of the deoxysugar mycosamine to the
C-19 position of the macrolactone ring. The biosynthesis of this sugar precursor and its
subsequent attachment are governed by the products of the nysDI, nysDIl, and nysDIII genes.
nysDIIl encodes a GDP-mannose dehydratase, nysDIl an aminotransferase, and nysDI a
glycosyltransferase that catalyzes the final attachment of the mycosamine moiety.[3]

Regulation of Nystatin Biosynthesis

The production of nystatin is a tightly regulated process, controlled by a cascade of regulatory
proteins. At the flanking regions of the nystatin biosynthetic gene cluster lie several regulatory
genes, including nysRI, nysRII, nysRIII, and nysRIV.[4] These genes encode transcriptional
regulators that respond to various physiological signals within the cell, ensuring that nystatin
production is initiated at the appropriate time and level during the life cycle of Streptomyces
noursei. Inactivation of these regulatory genes has been shown to have a significant impact on
nystatin yield, highlighting their critical role in controlling the biosynthetic pathway.[5]

Quantitative Data on Nystatin Production

The yield of nystatin from Streptomyces noursei can be influenced by a variety of factors,
including the genetic background of the strain and the fermentation conditions. The following
table summarizes nystatin production data from various wild-type and genetically modified
strains.
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Table 2: Nystatin Production in Various Streptomyces noursei Strains

. Genetic Nystatin
Strain o . Reference
Modification Production
ATCC 11455 (Wild
- 30-50 mg/L [6]
Type)
SR12 AnysRI 0.5% of Wild Type [5]
SR34 AnysRII 7% of Wild Type [5]
SR56 AnysRIlI 9% of Wild Type [5]
NR4K nysRIV disruption 2% of Wild Type [5]
) Overexpression of )
Wild Type (pSOK804) 121% of Wild Type [5]
nysRII
) Overexpression of .
Wild Type (pNR4EL) 136% of Wild Type [5]

nysRIV

8912 U/mL (chemical
72-22-1 (mutant) UV mutagenesis potency), 5557 U/mL [7]

(biological potency)

_ 14,082 U/mL
UV mutagenesis and )
o o (chemical potency),
72-22-1 (optimized) optimized [7]
. 10,579 U/mL
fermentation ] ]
(biological potency)
11,097 U/mL
_ (chemical potency),
112-24-63 (mutant) UV mutagenesis [7]
10,751 U/mL

(biological potency)

Reduced by ~35%
AHH2 AnysH ] [8]
compared to wild type

Reduced by ~35%
AHG13 AnysG _ [8]
compared to wild type
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Experimental Protocols

Protocol 1: Cultivation of S. noursei and Nystatin
Production

This protocol is adapted from methodologies used for nystatin production in shake flask
fermentations.

Materials:

Streptomyces noursei strain

ISP2 agar medium for sporulation

Tryptic Soy Broth (TSB) for seed culture

Semidefined SAO-23 production medium

500 mL baffled shake flasks

Procedure:

Inoculate a fresh ISP2 agar plate with S. noursei spores or mycelial fragments and incubate
at 28-30°C for 7-10 days until good sporulation is observed.

o Prepare a seed culture by inoculating 50 mL of TSB in a 250 mL baffled flask with spores or
a mycelial plug from the agar plate. Incubate at 28-30°C with shaking at 250 rpm for 48
hours.

e Inoculate 100 mL of SAO-23 production medium in a 500 mL baffled flask with 2% (v/v) of
the seed culture.

 Incubate the production culture at 28-30°C with shaking at 250 rpm for 5-7 days.

e Harvest the culture broth for nystatin extraction and analysis.
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Protocol 2: Quantification of Nystatin by High-
Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of nystatin from culture extracts.
Materials:

o Culture extract containing nystatin

e Methanol (HPLC grade)

o Water (HPLC grade)

o Acetonitrile (HPLC grade)

e Ammonium acetate

e C18 reversed-phase HPLC column

o HPLC system with a UV or diode array detector

Procedure:

o Extract nystatin from the culture broth. A common method is to extract the mycelial pellet
with a suitable organic solvent like methanol or dimethylformamide (DMF).

» Clarify the extract by centrifugation or filtration (0.22 um filter) to remove any particulate
matter.

e Prepare a mobile phase. Acommon mobile phase for nystatin analysis is a mixture of
methanol, water, and acetonitrile, or an ammonium acetate buffer with acetonitrile.

e Set up the HPLC system. Use a C18 column and set the detector to monitor at a wavelength
where nystatin has a strong absorbance, typically around 304-318 nm.

« Inject the clarified extract onto the HPLC column.
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e Run the HPLC analysis using an isocratic or gradient elution program to separate nystatin
from other components in the extract.

e Quantify the nystatin peak by comparing its area to a standard curve prepared with known
concentrations of a nystatin standard.

Protocol 3: Gene Disruption in Streptomyces noursei
(Representative Protocol)

This protocol is a generalized procedure for creating gene knockouts in Streptomyces and can
be adapted for S. noursei.

Materials:

S. noursei wild-type strain

E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

Suicide vector for gene replacement

Antibiotics for selection (e.g., apramycin, nalidixic acid)

Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)
Procedure:
o Construct the gene replacement vector:

o Clone the upstream and downstream flanking regions of the target gene into a suicide
vector that cannot replicate in Streptomyces.

o Between the flanking regions, insert an antibiotic resistance cassette (e.g., for apramycin
resistance).

e Transform the vector into E. coli:

o Introduce the constructed plasmid into a suitable E. coli strain for propagation and then
into a methylation-deficient strain like ET12567/pUZ8002 for conjugation.
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o Conjugation:
o Grow cultures of the E. coli donor strain and S. noursei recipient.

o Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g.,
MS agar).

o Incubate to allow for plasmid transfer.
o Selection of exconjugants:

o Overlay the conjugation plates with antibiotics to select for S. noursei cells that have
integrated the plasmid (e.g., nalidixic acid to kill E. coli and apramycin to select for the
resistance cassette).

e Screen for double-crossover mutants:

o Subculture the exconjugants on media without selection for the vector backbone but with
selection for the resistance cassette.

o Screen individual colonies for the loss of the vector backbone antibiotic resistance,
indicating a double-crossover event has occurred, resulting in the replacement of the
target gene with the resistance cassette.

o Confirm the gene disruption:

o Verify the gene knockout by PCR analysis of genomic DNA from the putative mutants and
by Southern blotting if necessary.

Protocol 4: In Vitro Assay for the Glycosyltransferase
NysDI

This protocol is based on the in vitro characterization of NysDI.[6]
Materials:

» Purified NysDI enzyme
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o Nystatinolide (the aglycone acceptor substrate)
e GDP-mycosamine (the sugar donor substrate)

e Reaction buffer (e.g., Tris-HCI with MgCI2)

o Methanol for quenching the reaction

e HPLC system for product analysis

Procedure:

e Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer,
nystatinolide, and GDP-mycosamine.

e Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
« Initiate the reaction by adding the purified NysDI enzyme.

 Incubate the reaction for a specific time period (e.g., 1-2 hours).

¢ Quench the reaction by adding an equal volume of cold methanol.

o Centrifuge the mixture to precipitate the protein.

o Analyze the supernatant by HPLC to detect the formation of the glycosylated product
(nystatin). The formation of the new product can be monitored by observing a new peak with
a different retention time compared to the nystatinolide substrate.

Visualizing the Pathway and Experimental
Workflows

Click to download full resolution via product page

Caption: Biosynthesis of the GDP-mycosamine precursor.
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Caption: Workflow for gene inactivation in S. noursei.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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